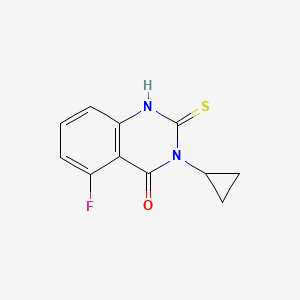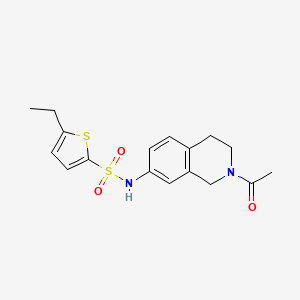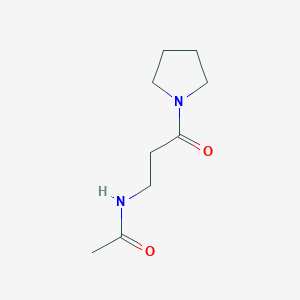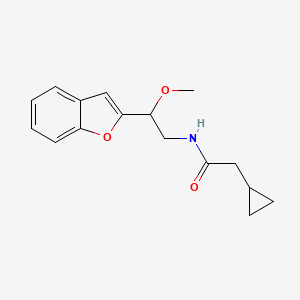
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely used in the field of drug discovery and development .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .科学的研究の応用
Toxicokinetics and Analytical Toxicology
N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which include benzofuran-related compounds, are significant in clinical and forensic toxicology. Research on their toxicokinetics helps understand drug-drug interactions, individual polymorphisms, and elimination routes. They are vital for evaluating targets in toxicological screening procedures. A study detailed the identification of phase I and II metabolites, plasma protein binding, and toxicological detectability of emerging NBOMe analogues using mass spectrometry, contributing to reliable identification and risk assessment in cases of abuse and intoxication (Richter et al., 2019).
Natural Product Synthesis
Benzofuran derivatives have been isolated from natural sources like the seeds of Styrax perkinsiae. Such compounds, which include various benzofuran structures, exhibit potential biological activities like cytotoxicity against breast cancer cell lines. Their structures and biological activities are established through spectroscopic and chemical methods (Li et al., 2005).
Antimicrobial Applications
Benzofuran and its derivatives are prominent in antimicrobial therapy. They are effective against various microbes, including those causing skin diseases like cancer or psoriasis. The unique structural features of benzofuran make it a valuable structure in drug discovery, particularly in developing efficient antimicrobial agents. This class of compounds has been shown to be active against clinically approved targets, making them a focus in the search for new antimicrobial drugs (Hiremathad et al., 2015).
Cancer Research
Benzofuran-2-acetic ester derivatives have shown significant antiproliferative and pro-apoptotic activities against breast cancer cells. These compounds, through mechanisms like upregulating gene expression and inducing apoptosis, suggest potential clinical development as anticancer agents (Giordano et al., 2017).
Anticonvulsant Agent Development
N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives have been explored for anticonvulsant activity. Some synthesized compounds in this category showed promising results in preventing seizure spread at low doses, making them potential candidates for epilepsy treatment (Shakya et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,15H,6-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIFVNRKHJNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1CC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)
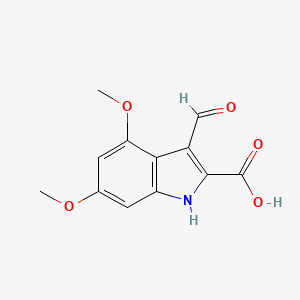
methyl}amino)acetate](/img/structure/B2824742.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide](/img/structure/B2824743.png)
![ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate](/img/structure/B2824745.png)
![(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2824746.png)
![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)
